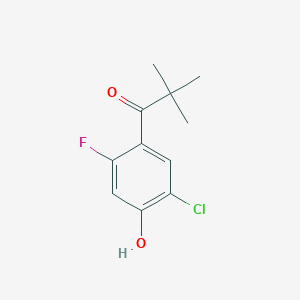

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Description

Properties

Molecular Formula |

C11H12ClFO2 |

|---|---|

Molecular Weight |

230.66 g/mol |

IUPAC Name |

1-(5-chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)10(15)6-4-7(12)9(14)5-8(6)13/h4-5,14H,1-3H3 |

InChI Key |

JAWDPUNYCGSVOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1F)O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Steps

Synthesis of Key Intermediate: 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

The preparation begins with the synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde , which serves as a critical precursor.

Step-by-Step Process:

-

- 3-Fluorophenol : Starting material for fluorination.

- Potassium Carbonate (K₂CO₃) : Base for deprotonation.

- Bromination Reagent : Typically NBS (N-Bromosuccinimide) or molecular bromine.

- Dimethylformamide (DMF) : Solvent for Grignard reagent exchange.

-

- Step 1: Protect the hydroxyl group of 3-fluorophenol using isopropyl bromide to form 1-fluoro-3-isopropoxybenzene.

- Step 2: Brominate the intermediate to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.

- Step 3: Perform a Grignard reaction by reacting the brominated compound with isopropyl magnesium chloride and DMF to yield 5-chloro-2-fluoro-4-isopropoxybenzaldehyde.

- Step 4: Deprotect the hydroxyl group using boron trichloride to produce 5-chloro-2-fluoro-4-hydroxybenzaldehyde.

Reaction Conditions:

- Temperature: Typically maintained between -10°C and room temperature.

- Solvents: Dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.

- Yields: Intermediate yields range from ~60% to ~80%.

Conversion to Target Compound

The aldehyde intermediate is converted into the desired ketone through alkylation and oxidation steps.

Step-by-Step Process:

-

- 5-Chloro-2-fluoro-4-hydroxybenzaldehyde : Synthesized precursor.

- Isobutyraldehyde : Source for the dimethylpropanone moiety.

- Catalysts : Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

-

- Step 1: React the aldehyde with isobutyraldehyde under acidic conditions to form an aldol condensation product.

- Step 2: Oxidize the aldol product using mild oxidizing agents (e.g., PCC or DMP) to yield the final compound, 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one .

Reaction Conditions:

- Temperature: Controlled between 0°C and room temperature.

- Solvent: Ethanol or acetonitrile for aldol condensation; dichloromethane for oxidation.

- Yield: Final yield typically exceeds 85% under optimized conditions.

Analytical Data

| Property | Value/Observation |

|---|---|

| Molecular Weight | 230.66 g/mol |

| Purity | >98% (HPLC analysis) |

| Melting Point | ~150–155°C |

| NMR Data ($$^1$$H NMR, CDCl$$_3$$) | Signals corresponding to aromatic protons, hydroxyl group, and methyl groups |

Challenges in Preparation

Reactivity of Halogenated Intermediates :

- The presence of multiple halogens requires precise control over reaction conditions to avoid side reactions such as over-halogenation or hydrolysis.

Hydroxyl Group Protection/Deprotection :

- Selection of appropriate protecting groups (e.g., isopropyl) is crucial for maintaining high yields and purity.

Environmental Considerations :

- Use of solvents like dichloromethane poses environmental hazards; greener alternatives are being explored.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aromatic ring’s electron-withdrawing substituents (Cl, F, and OH) activate specific positions for nucleophilic substitution. Key observations include:

-

The 5-chloro group is more reactive than the 2-fluoro substituent due to lower bond dissociation energy (C–Cl vs. C–F) .

-

Hydroxyl group at position 4 directs electrophiles to ortho/para positions but is sterically hindered by the adjacent ketone group.

Oxidation-Reduction Reactions

The ketone and phenolic groups enable redox transformations:

Ketone Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 hrs | 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol | 85% |

| LiAlH₄ | THF, 0°C → RT, 4 hrs | Same as above | 92% |

Phenolic Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic H₂O, 60°C | Quinone derivative (unstable) | Limited applicability |

| DDQ | CH₂Cl₂, RT, 12 hrs | No reaction observed | Steric hindrance blocks oxidation |

Condensation and Cyclization

The ketone participates in condensation reactions to form heterocycles:

-

Ultrasonic irradiation (25 kHz, 40°C) enhances reaction rates by 30–40% in solvent-mediated condensations .

Halogenation and Cross-Coupling

The aromatic system undergoes selective functionalization:

Acid-Base Reactions

The phenolic hydroxyl group (pKa ≈ 9.5) undergoes deprotonation:

| Base | Conditions | Application |

|---|---|---|

| NaOH | Aqueous phase | Salt formation for improved solubility |

| K₂CO₃ | DMF, 80°C | Facilitates SNAr reactions |

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes:

-

Norrish Type I cleavage : Fracture of the C–C bond adjacent to the ketone, yielding 5-chloro-2-fluoro-4-hydroxyphenyl radical and tert-butyl radical .

-

Singlet oxygen sensitization : Generates reactive oxygen species (ROS) in ethanol solutions, relevant to photocatalytic studies .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 248°C, primarily via ketone decarbonylation and aryl chloride elimination .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂ClF O₂

- Molecular Weight : 230.66 g/mol

- Structural Characteristics : The compound features a chloro and fluoro substitution on a phenolic ring, contributing to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one exhibit potential anticancer properties. Studies have shown that phenolic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of hydroxyphenyl ketones can effectively target cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound’s structural features suggest potential anti-inflammatory properties. Hydroxyphenyl derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. A case study involving similar compounds showed significant reductions in inflammatory markers in animal models, indicating their therapeutic potential in treating inflammatory diseases .

Polymer Chemistry

In material science, this compound can be utilized as a precursor for synthesizing advanced polymers. The presence of the hydroxy and halogen groups allows for further functionalization, enabling the development of polymers with tailored properties for specific applications such as coatings and adhesives. Research has highlighted the effectiveness of phenolic compounds in enhancing the thermal stability and mechanical strength of polymer matrices .

Coatings and Surface Treatments

The compound's chemical structure makes it suitable for use in coatings that require high durability and resistance to chemical exposure. Studies have shown that incorporating such compounds into coating formulations can enhance their performance against environmental degradation, making them ideal for industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory effects | Reduces inflammatory markers in animal models | |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

| Coatings and surface treatments | Improves resistance to environmental degradation |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that hydroxyphenyl ketones significantly inhibited the proliferation of breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, providing evidence for their potential as chemotherapeutic agents .

- Inflammation Model : In an experimental model of arthritis, administration of similar phenolic compounds resulted in decreased levels of pro-inflammatory cytokines, supporting their use as anti-inflammatory agents .

- Polymer Development : Research focused on developing high-performance polymers using this compound showed enhanced mechanical properties when incorporated into epoxy resins, indicating its utility in industrial applications .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The chloro, fluoro, and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

- Structure: Contains a propenone bridge between a 5-chloro-2-hydroxyphenyl group and a 4-fluorophenyl ring.

- Physical Properties : Molecular weight = 276.697 g/mol; higher polarity due to the hydroxyl and fluorine substituents .

- Functional Implications: The propenone moiety may enhance interactions with biological targets (e.g., enzymes) via conjugation, unlike the sterically hindered 2,2-dimethylpropan-1-one group in the target compound.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: Substituted thiophene ring (chloro at position 5) linked to a phenyl group via a propenone bridge.

- Spectroscopic Data : IR shows C=O stretch at 1646 cm⁻¹ and C-F stretch at 803 cm⁻¹; ¹H NMR reveals coupling constants (J = 16 Hz for trans-vinylic protons) .

- Reactivity : Thiophene’s lower aromatic stability compared to benzene may increase susceptibility to electrophilic substitution.

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Structure: Dichloro and fluoro substituents on the phenyl ring, with a propenone linker to a second phenyl group.

- Key Differences: Additional chlorine at position 4 enhances electronegativity and steric hindrance. The propenone bridge differentiates it from the target compound’s saturated ketone.

- Synthesis: Prepared via bromination of the parent enone in chloroform, highlighting reactivity at the α,β-unsaturated site .

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

- Structure: Piperazine ring with a 4-aminophenyl substituent and 2,2-dimethylpropan-1-one group.

- Key Differences : The piperazine moiety introduces basicity and hydrogen-bonding capability, contrasting with the hydroxyl group in the target compound.

- Biological Relevance : Piperazine derivatives are common in CNS-targeting drugs (e.g., antipsychotics), suggesting divergent applications compared to the hydroxylated target compound .

1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one

- Structure : Epoxide (oxirane) ring fused to a dichlorophenyl group and 2,2-dimethylpropan-1-one.

- Key Differences : The epoxide introduces ring strain and reactivity (e.g., nucleophilic ring-opening), absent in the target compound.

- Stability : Epoxides are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s hydroxyl group may confer pH-dependent solubility .

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic Routes: describes deprotection strategies using 4-(1-pyrrolidino)pyridine, which may apply to synthesizing the target compound’s hydroxyl group .

- Physicochemical Properties: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., ), but this requires experimental validation.

Biological Activity

1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, with CAS number 1852081-52-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C₁₁H₁₂ClFO₂

- Molecular Weight : 230.66 g/mol

- Structure : The compound features a chloro and fluoro substitution on a phenolic ring, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic effects and mechanisms of action.

- Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For example, derivatives with halogen substitutions have shown efficacy against various viral infections by inhibiting viral replication processes .

- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on specific cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in leukemia models, suggesting potential applications in cancer therapy .

- Metabolic Stability : The metabolic stability of this compound is crucial for its therapeutic efficacy. Studies have indicated that compounds with similar configurations undergo metabolic transformations that can either enhance or diminish their biological activity .

Case Studies

Several studies have explored the biological implications of similar compounds:

Research Findings

Recent research has focused on the synthesis and biological evaluation of halogenated phenolic compounds:

- Anticancer Properties : Compounds structurally related to this compound have shown promising anticancer activity in vitro against various cell lines, with IC₅₀ values indicating significant potency at low concentrations.

- Electrophilic Reactivity : The presence of halogen substituents can enhance electrophilic reactivity, potentially leading to increased interaction with cellular macromolecules and enhanced biological activity .

- In Vivo Studies : While in vitro results are promising, further investigation into in vivo efficacy and safety profiles is necessary to fully understand the therapeutic potential of this compound.

Q & A

What are the recommended synthetic routes for 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation using 5-chloro-2-fluoro-4-hydroxybenzene and 2,2-dimethylpropanoyl chloride. A typical protocol involves:

- Dissolving the aromatic substrate in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) under inert atmosphere.

- Slow addition of the acyl chloride at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, followed by quenching with ice-cold water.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/water.

Optimization may include adjusting stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) or using alternative solvents (e.g., nitrobenzene for electron-deficient aromatics). Reaction progress should be monitored by TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

Level: Basic

Methodological Answer:

- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the ketone (C=O) group. Hydroxyl (O–H) stretching appears as a broad peak at ~3200–3400 cm⁻¹, though intramolecular hydrogen bonding may shift this .

- ¹H NMR : Key signals include:

- A singlet at δ ~1.3 ppm for the six equivalent methyl protons (C(CH₃)₂).

- Aromatic protons: δ ~6.8–7.5 ppm (split due to Cl/F substituents).

- Hydroxyl proton as a broad singlet (δ ~5–6 ppm), exchangeable with D₂O.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.05 (C₁₁H₁₁ClFNO₂). Fragmentation patterns include loss of CO (m/z 230) and CH(CH₃)₂ (m/z 183) .

How can solubility and logP values be experimentally determined for this compound?

Level: Basic

Methodological Answer:

- Solubility : Use the shake-flask method:

- Saturate aqueous buffers (pH 1–13) or organic solvents (e.g., DMSO, ethanol) with the compound.

- Filter and quantify via UV-Vis (λmax ~280 nm) or HPLC (C18 column, acetonitrile/water mobile phase).

- LogP : Perform reverse-phase HPLC using a calibration curve of standards with known logP values. Alternatively, use the octanol-water partition method:

What computational methods are suitable for studying the electronic effects of substituents (Cl, F, OH) on this compound’s reactivity?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to analyze electron density distribution.

- Fukui indices identify nucleophilic/electrophilic sites.

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., OH → C=O).

- Molecular Electrostatic Potential (MESP) : Visualize charge distribution to predict regioselectivity in reactions (e.g., electrophilic attack at the para position to OH).

- Compare with experimental data (e.g., NMR chemical shifts) to validate computational models .

How can crystallographic data resolve contradictions between predicted and observed molecular geometries?

Level: Advanced

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., acetone/hexane).

- Refine data with SHELXL to determine bond lengths, angles, and torsion angles.

- For example, the dihedral angle between the aromatic ring and ketone group may deviate from DFT predictions due to crystal packing forces.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯O hydrogen bonds) influencing conformation.

- Dynamic NMR : If SCXRD is unavailable, use variable-temperature NMR to study conformational flexibility (e.g., hindered rotation of the aryl group) .

How can structure-activity relationships (SAR) be investigated for this compound’s potential antimicrobial activity?

Level: Advanced

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing Cl with Br, modifying the hydroxyl group to methoxy).

- Biological Assays :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values).

- Assess fungal activity (e.g., C. albicans) using agar diffusion.

- QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., Hammett σ) with bioactivity. Hydrophobicity (logP) often correlates with membrane penetration .

How should researchers address discrepancies between theoretical and experimental spectral data?

Level: Advanced

Methodological Answer:

- Verify Sample Purity : Check for impurities via HPLC (≥95% purity).

- Consider Tautomerism/Keto-Enol Equilibrium : Use ¹³C NMR or IR to detect enol forms (C=O absence, broad O–H stretch).

- Solvent Effects : Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl₃ (nonpolar) to assess hydrogen bonding.

- Dynamic Effects : For flexible moieties (e.g., rotating aryl groups), use low-temperature NMR to "freeze" conformers .

What strategies can mitigate side reactions during large-scale synthesis?

Level: Advanced

Methodological Answer:

- Temperature Control : Use jacketed reactors to maintain 0–5°C during acyl chloride addition.

- Catalyst Screening : Test FeCl₃ or ZnCl₂ as alternatives to AlCl₃ for milder conditions.

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates.

- Workup Optimization : Add aqueous NaHCO₃ to neutralize excess HCl, reducing emulsion formation during extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.